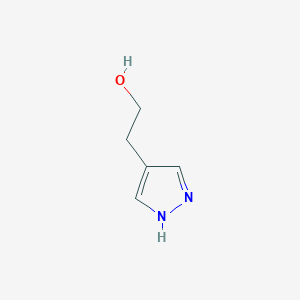

2-(1H-pyrazol-4-yl)ethanol

描述

Structure

2D Structure

属性

IUPAC Name |

2-(1H-pyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQFZSHMTCZYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401640 | |

| Record name | 2-(1H-pyrazol-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180207-57-2 | |

| Record name | 2-(1H-pyrazol-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of 2-(1H-pyrazol-4-yl)ethanol. By analyzing the interactions of atomic nuclei within a magnetic field, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the compound's proton and carbon framework, as well as the characterization of its nitrogen atoms.

¹H NMR Spectroscopy for Proton Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The pyrazole (B372694) ring exhibits characteristic signals for its C-H protons. The protons on the ethyl chain, being in different chemical environments (adjacent to the pyrazole ring and adjacent to the hydroxyl group), also show unique chemical shifts and coupling patterns.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H on Pyrazole Ring | ~7.5 | Singlet | N/A |

| H on Pyrazole Ring | ~7.5 | Singlet | N/A |

| Methylene (-CH₂-) adjacent to Pyrazole | ~2.7 | Triplet | ~6-7 |

| Methylene (-CH₂-) adjacent to Hydroxyl | ~3.7 | Triplet | ~6-7 |

| Hydroxyl (-OH) | Variable | Singlet (broad) | N/A |

| N-H of Pyrazole | Variable | Singlet (broad) | N/A |

Note: Predicted data is based on computational models and may vary from experimental values.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of this compound. Each carbon atom in a unique electronic environment gives rise to a distinct signal. The spectrum would be expected to show signals for the three carbon atoms of the pyrazole ring and the two carbon atoms of the ethanol (B145695) substituent.

| Carbon | Predicted Chemical Shift (ppm) |

| C on Pyrazole Ring | ~135 |

| C on Pyrazole Ring | ~118 |

| C on Pyrazole Ring (substituted) | ~115 |

| Methylene (-CH₂-) adjacent to Pyrazole | ~30 |

| Methylene (-CH₂-) adjacent to Hydroxyl | ~60 |

Note: Predicted data is based on computational models and may vary from experimental values.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common than ¹H and ¹³C NMR, can provide valuable information about the electronic environment of the nitrogen atoms within the pyrazole ring. The two nitrogen atoms in the pyrazole ring are in different chemical environments (one pyrrole-like and one pyridine-like), and would be expected to have distinct chemical shifts. This technique can be particularly useful for studying tautomerism and hydrogen bonding in pyrazole derivatives.

2D NMR Techniques (e.g., HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the structural assignment of this compound. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This would allow for unambiguous assignment of the proton and carbon signals and confirm the connectivity between the ethanol side chain and the pyrazole ring at the 4-position. For instance, correlations would be expected between the protons of the methylene group adjacent to the ring and the carbons of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

Molecular Ion Peak Determination

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be a crucial piece of information. This peak represents the intact molecule that has lost one electron. The expected monoisotopic mass of this compound (C₅H₈N₂O) is approximately 112.06 g/mol . Therefore, a prominent peak at or near m/z = 112 would be expected, confirming the molecular weight of the compound. Fragmentation patterns in the mass spectrum would also provide further structural information, showing the loss of specific groups such as the hydroxyl group or parts of the ethyl chain.

Fragmentation Analysis

The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 112.13 g/mol . Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the ethanol group is a common fragmentation for alcohols. This would result in the loss of a CH2OH radical, leading to a fragment ion at m/z 81.

Loss of Water: Alcohols can undergo dehydration, leading to the loss of a water molecule (H₂O), which would result in a fragment ion at m/z 94.

Ring Fragmentation: The pyrazole ring itself can fragment. Common fragmentation patterns for pyrazoles involve the loss of HCN or N₂, leading to various smaller fragment ions.

A detailed analysis of the relative abundances of these fragment ions in an experimental mass spectrum would provide conclusive evidence for the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its pyrazole and ethanol moieties.

Based on the functional groups present in this compound, the following characteristic IR absorption bands are anticipated:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| N-H (Pyrazole) | Stretching | 3100-3500 |

| C-H (Aromatic/Alkane) | Stretching | 2850-3100 |

| C=N (Pyrazole) | Stretching | 1500-1600 |

| C=C (Pyrazole) | Stretching | 1400-1500 |

| C-O (Alcohol) | Stretching | 1050-1260 |

The broadness of the O-H stretching band is indicative of hydrogen bonding. The precise positions of these bands can provide information about the molecular environment and intermolecular interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₅H₈N₂O, the theoretical elemental composition can be calculated. nih.gov While experimental data for this specific compound is not available in the provided search results, a comparison of theoretical and experimental values is essential for confirming the purity and empirical formula of a synthesized compound.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 5 | 60.055 | 53.59 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 7.19 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 24.99 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 14.27 |

| Total | 112.132 | 100.00 |

In a typical experimental report, the "found" percentages of C, H, and N would be expected to be within ±0.4% of the calculated values to confirm the compound's identity and purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Although a crystal structure for this compound has not been reported in the searched literature, the analysis of a related compound, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol , provides insight into the type of data that can be obtained. azom.comresearchgate.netresearchgate.net

For this related compound, X-ray diffraction analysis revealed the following crystallographic parameters:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 11.456(3) |

| c (Å) | 10.234(3) |

| β (°) | 115.45(3) |

| Volume (ų) | 1069.1(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.343 |

The study also detailed bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing and properties of the molecule. A similar analysis of this compound would provide definitive information about its molecular geometry and crystal packing.

Other Advanced Spectroscopic and Microscopic Techniques

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For pyrazole and its derivatives, the absorption is typically in the UV region and corresponds to π → π* transitions within the aromatic ring. While a specific UV-Vis spectrum for this compound in a solvent like ethanol is not available in the search results, studies on pyrazole itself in the gas phase show a maximal UV absorption cross-section at 203 nm. msu.edu The presence of the ethanol substituent is not expected to significantly shift the absorption maximum into the visible region.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface morphology and internal structure of materials at the micro- and nanoscale, respectively. These methods are typically applied to solid materials to study features such as particle size, shape, and aggregation. For a small organic molecule like this compound, SEM and TEM are not standard techniques for structural elucidation of the molecule itself. However, if the compound were prepared in a specific crystalline form or as part of a larger composite material, SEM could be used to characterize the morphology of these solid forms. For instance, SEM has been used to study the morphology of pyrazole-containing polymer electrolytes. No studies utilizing SEM or TEM for the specific morphological characterization of this compound crystals were found in the provided search results.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful analytical technique used to determine the crystalline structure of a solid material. It provides information on the crystal lattice, phase purity, and crystallite size. In a typical PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline material.

Analysis of a PXRD pattern for this compound would involve identifying the positions and intensities of the diffraction peaks. This data would be used to:

Determine the crystal system and unit cell parameters: By indexing the diffraction peaks, the fundamental dimensions and symmetry of the crystal lattice can be determined.

Identify the crystalline phase: The obtained pattern can be compared with databases to identify the specific crystalline form (polymorph) of the compound.

Assess sample purity: The presence of peaks from other crystalline phases would indicate impurities.

Estimate crystallite size: The broadening of the diffraction peaks can be related to the average size of the crystalline domains using the Scherrer equation.

However, no published PXRD data for this compound could be located.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

An XPS analysis of this compound would provide valuable information on its surface chemistry. The key information that could be extracted includes:

Elemental Composition: High-resolution scans of the core level peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) would confirm the presence of these elements.

Chemical State Analysis: The precise binding energies of the core level electrons are sensitive to the local chemical environment of the atoms. For example:

The C 1s spectrum could be deconvoluted to identify contributions from C-C/C-H, C-N, and C-O bonds.

The N 1s spectrum would help distinguish between the different nitrogen environments within the pyrazole ring.

The O 1s spectrum would correspond to the hydroxyl group.

Despite the utility of this technique for characterizing the surface chemistry of organic molecules, no specific XPS data for this compound has been reported in the reviewed literature.

Mechanistic Studies and Reaction Pathways

Proposed Reaction Mechanisms for 2-(1H-Pyrazol-4-yl)ethanol Synthesis

The synthesis of the pyrazole (B372694) core, including the scaffold of this compound, can be achieved through several mechanistic pathways. The most established methods involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

One prominent mechanism is the Knorr pyrazole synthesis, which involves the reaction between a hydrazine and a β-diketone. mdpi.com The reaction typically proceeds through the following steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Condensation: This is followed by a condensation reaction, leading to the formation of a hydrazone intermediate with the elimination of a water molecule.

Cyclization: An intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the remaining carbonyl group leads to the formation of a five-membered heterocyclic intermediate.

Dehydration: The final step is the elimination of a second water molecule (dehydration) to form the stable aromatic pyrazole ring.

A more specific and flexible synthesis for C3- and C5-substituted pyrazoles, which can be adapted for this compound, involves the use of alkynyl ketones. acs.org This pathway begins with the coupling of a protected alkynol with an acid chloride to form an alkynyl ketone. The subsequent reaction with hydrazine proceeds exothermically to yield the pyrazole nucleus. acs.org The mechanism involves the initial formation of a hydrazone, followed by cyclization and tautomerization to afford the aromatic pyrazole ring.

A distinct approach for preparing N-substituted 2-(pyrazol-4-yl)ethanols utilizes the recyclization of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with various hydrazines. researchgate.net This method provides a direct route to the desired scaffold. While the source does not detail the step-by-step mechanism, it likely involves the opening of the tetrahydrofuran (B95107) ring, reaction with the hydrazine to form an intermediate, followed by cyclization and elimination to form the pyrazole ring system.

The choice of synthetic route and the specific reaction conditions can influence the regioselectivity of the final product, particularly when using substituted hydrazines and unsymmetrical dicarbonyl compounds. nih.gov

Mechanism of Action of Derivatives in Specific Applications

One notable example is the development of pyrazole-based compounds as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). A study on pyrazole azabicyclo[3.2.1]octane sulfonamides revealed a non-covalent mechanism of action. acs.org X-ray crystallography and molecular modeling suggest that the pyrazole core plays a crucial role in binding to the enzyme's active site. Specifically, the two nitrogen atoms of the pyrazole ring are proposed to form critical hydrogen bond interactions with amino acid residues, such as E195, within the catalytic pocket. acs.org This interaction anchors the inhibitor in the active site, preventing the natural substrate from binding and being hydrolyzed. The proposed binding mode also explains why substitution on the N-1 nitrogen of the pyrazole ring is detrimental to its inhibitory activity, as it would disrupt one of the key hydrogen bonds. acs.org

Other pyrazole derivatives have been shown to act as phosphodiesterase IV (PDE4) inhibitors. nih.gov The mechanism for these inhibitors generally involves the pyrazole core fitting into the enzyme's active site and interacting with key residues. The specific interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the hydrolysis of cyclic AMP (cAMP).

The broad biological activity of pyrazole derivatives stems from the ability of the pyrazole ring to act as a versatile scaffold that can be functionalized to achieve specific interactions with a wide range of biological targets. globalresearchonline.net

Influence of Substituents on Reaction Outcomes

Substituents on both the hydrazine and the dicarbonyl precursor play a critical role in determining the outcome of pyrazole synthesis, influencing factors such as reaction rate, yield, and, most importantly, regioselectivity. nih.gov

In the synthesis of pyrazoles from 1,3-diketones and substituted hydrazines, two different regioisomers can potentially be formed. The final product distribution is governed by the electronic and steric properties of the substituents (R¹ and R³) on the diketone. nih.gov

Electronic Effects: Electron-withdrawing groups (EWGs) on the diketone can influence the reactivity of the adjacent carbonyl carbon, making it more electrophilic. In reactions with phenylhydrazine, the sterically smaller and more nucleophilic NH₂ group tends to attack the more sterically accessible or more electrophilic carbonyl group. mdpi.com

Steric Effects: The steric hindrance caused by bulky substituents can direct the incoming hydrazine to the less hindered carbonyl group. For instance, in reactions of β-aminoenones (a 1,3-dicarbonyl equivalent) with alkyl hydrazines, high regioselectivity was achieved when the least bulky substituent (e.g., a methyl group) was at the β-position. nih.gov

The nature of the substituent on the pyrazole ring itself can also modulate the chemical properties of the molecule. Electron-donating groups have been shown to increase the acidity of the pyrrole-like NH group in the pyrazole ring. nih.gov This change in acidity can affect the molecule's reactivity in subsequent functionalization steps and its interaction with biological targets.

| Precursor | Substituent (R group) | Effect | Outcome | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Bulky alkyl group at R¹ | Steric hindrance | Favors formation of the regioisomer where hydrazine attacks the less hindered carbonyl at R³ | nih.gov |

| 1,3-Diketone | Electron-withdrawing group (EWG) at R¹ | Increases electrophilicity of adjacent carbonyl | Directs initial attack of the more nucleophilic nitrogen of a substituted hydrazine | nih.govmdpi.com |

| Phenylhydrazine | Phenyl group (vs. H) | Steric and electronic differences between NH₂ and NHPh | The more nucleophilic NH₂ group preferentially attacks, influencing regioselectivity | mdpi.com |

| Pyrazole Ring | Electron-donating group (EDG) | Increases electron density in the ring | Increases the acidity of the pyrrole-like NH proton | nih.gov |

Tautomerization Studies

Pyrazoles unsubstituted on a nitrogen atom, such as this compound, are capable of existing as two distinct tautomers due to prototropic exchange. nih.gov This phenomenon involves the migration of a proton between the two nitrogen atoms (N-1 and N-2) of the pyrazole ring. This equilibrium can significantly influence the compound's chemical reactivity, physical properties, and biological interactions. nih.govresearchgate.net

The study of pyrazole tautomerism is extensively carried out using Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, in both solution and solid states. nih.govnih.gov In solution, the rate of proton exchange between the two nitrogen atoms is often rapid on the NMR timescale, resulting in a time-averaged spectrum where the signals for C-3 and C-5 are broadened or merged. nih.gov However, at low temperatures, this exchange can be slowed, allowing for the observation of separate signals for each tautomer and the determination of the tautomeric equilibrium constant (KT). fu-berlin.de

The position of the tautomeric equilibrium is sensitive to several factors:

Substituents: The electronic nature and position of substituents on the pyrazole ring are major determinants of tautomeric preference. nih.gov

Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other. For instance, 1-phenyl-1H-pyrazol-3-ol exists predominantly as hydrogen-bonded dimers in nonpolar solvents like CDCl₃, whereas it is found as monomers in polar solvents like DMSO-d₆. nih.gov

Physical State: The tautomeric form present in the solid state, often determined by X-ray crystallography, can differ from that favored in solution. fu-berlin.de

For pyrazolone (B3327878) derivatives, which are related to hydroxypyrazoles, three potential tautomers are often considered: the OH form (e.g., 1H-pyrazol-5-ol), the CH form (e.g., 2,4-dihydro-3H-pyrazol-3-one), and the NH form (e.g., 1,2-dihydro-3H-pyrazol-3-one). clockss.org Spectroscopic and computational studies are used to determine the predominant form under various conditions. clockss.orgnih.gov

| Compound | Solvent | Technique | Observation | Reference |

|---|---|---|---|---|

| 3(5)-Phenylpyrazole | THF (low temp) | ¹H, ¹³C, ¹⁵N NMR | Slow proton exchange allowed for signal integration and determination of KT. The 3-phenyl tautomer was found to be the major species in solution. | fu-berlin.de |

| 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one | CDCl₃ | ¹H, ¹³C, ¹⁵N NMR | Exists predominantly as the 1H-pyrazol-3-ol tautomer, forming dimers. | nih.gov |

| 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one | DMSO-d₆ | ¹H, ¹³C, ¹⁵N NMR | Exists as monomers of the 1H-pyrazol-3-ol tautomer. | nih.gov |

| N-unsubstituted pyrazoles | DMSO-d₆ | ¹³C NMR | Broad signals observed for C3 and C5, indicating a rapid N1-N2 prototropic exchange and the presence of a tautomeric equilibrium. | nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule.

In a typical study on a pyrazole (B372694) derivative, such as the related compound 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol (B145695), DFT calculations are performed using a specific functional, like B3LYP, and a basis set (e.g., 6-31G*) to find the most stable three-dimensional structure. mdpi.comresearchgate.net This process yields precise data on bond lengths, bond angles, and dihedral angles. For 2-(1H-pyrazol-4-yl)ethanol, while specific published optimized coordinates are not available, a DFT analysis would provide the foundational structural parameters essential for all other computational studies.

Table 1: Representative Data from DFT Structural Optimization for a Pyrazole Derivative Note: This table illustrates the type of data obtained from DFT calculations; specific values for this compound are not available in the cited literature.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (pyrazole ring) | ~1.39 Å |

| C-N (pyrazole ring) | ~1.35 Å | |

| N-N (pyrazole ring) | ~1.36 Å | |

| C-C (ethyl chain) | ~1.53 Å | |

| C-O (ethanol group) | ~1.43 Å | |

| **Bond Angle (°) ** | C-N-N (pyrazole ring) | ~105-112° |

| C-C-N (pyrazole ring) | ~106-110° |

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to predict how a ligand, such as a pyrazole derivative, might interact with the active site of a protein or enzyme.

Numerous studies have performed molecular docking on pyrazole-based compounds to investigate their potential as inhibitors for various biological targets, including carbonic anhydrase and proteins involved in cancer pathways. shd-pub.org.rsnih.gov These simulations identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's binding pocket. scispace.com The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is calculated to estimate the strength of the interaction.

For this compound, docking studies would involve preparing the 3D structure of the molecule (optimized via DFT) and docking it into the active site of a selected protein target. The results would reveal its potential binding mode and affinity, guiding further experimental validation.

Prediction of Spectroscopic Data

Computational methods, particularly DFT, are used to predict various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra are common.

For pyrazole derivatives, studies have shown a strong correlation between theoretically calculated vibrational frequencies (IR) and experimental spectra. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the assignment of experimental peaks. asrjetsjournal.org Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to absorption bands in UV-Vis spectra. elixirpublishers.com Although specific predicted spectra for this compound are not found in the literature, these computational techniques are standard for its characterization.

Table 2: Types of Predicted Spectroscopic Data from Computational Analysis

| Spectrum | Computational Method | Information Obtained |

|---|---|---|

| Infrared (IR) | DFT Frequency Calculation | Vibrational modes (e.g., O-H stretch, N-H stretch, C=C stretch), correlation with experimental wavenumbers. |

| NMR | GIAO | Predicted ¹H and ¹³C chemical shifts for structural confirmation. |

| UV-Visible | TD-DFT | Electronic transition energies (HOMO→LUMO), corresponding absorption wavelengths (λmax). |

Analysis of Electronic Properties

The electronic properties of a molecule dictate its reactivity, stability, and intermolecular interactions. DFT calculations are central to determining these characteristics. Key properties include the dipole moment, ionization potential, and the distribution of electron charge density.

Ionization Potential and Electron Affinity: These are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a large gap implies high stability. mdpi.comnih.gov

Charge Density Distribution: Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. mdpi.comasrjetsjournal.org For pyrazoles, the nitrogen atoms are typically electron-rich sites.

For this compound, analysis of these properties would provide a comprehensive understanding of its electronic nature and reactivity profile.

Table 3: Key Electronic Properties Derived from Theoretical Calculations Note: Values are illustrative based on related pyrazole compounds and are not specific to this compound.

| Property | Definition | Significance | Typical Computational Finding for Pyrazoles |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (ionization potential). | -6 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electron affinity). | -1 to -2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A larger gap suggests lower reactivity. | ~3.4 - 5.0 eV mdpi.com |

| Dipole Moment (Debye) | Measure of the net molecular polarity. | Influences solubility and intermolecular forces. | Varies widely based on substituents. |

| Charge Density | Distribution of electrons across the molecule. | Identifies reactive sites (nucleophilic/electrophilic centers). | High negative potential around pyrazole nitrogen atoms. |

Biological and Biomedical Research Applications of 2 1h Pyrazol 4 Yl Ethanol Derivatives

The pyrazole (B372694) nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Derivatives of this scaffold, including those conceptually derived from 2-(1H-pyrazol-4-yl)ethanol, have been extensively investigated for a wide array of pharmacological activities. These compounds have demonstrated significant potential in antimicrobial, anti-inflammatory, and anticancer research, making them a subject of intense scientific scrutiny.

Applications in Materials Science

Agrochemical Applications

Formulation of Agrochemicals

While specific details on the direct use of 2-(1H-pyrazol-4-yl)ethanol as a primary component in agrochemical formulations are not extensively documented in publicly available literature, the broader class of pyrazole (B372694) derivatives is crucial in the creation of various agrochemical products. royal-chem.com These derivatives are synthesized to create active ingredients that are then combined with other substances like surfactants, solvents, and stabilizers to produce the final formulated product suitable for application. The structural motif of pyrazole is found in numerous patented and commercialized agrochemicals. clockss.orggoogle.com

Enhancement of Pesticide and Herbicide Effectiveness

The direct role of this compound in enhancing the effectiveness of other pesticides and herbicides is not specifically detailed in available research. However, the pyrazole chemical family, in general, is a key area of research for developing new and effective agrochemicals. aip.orgacs.org For instance, certain pyrazole derivatives act as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides. acs.org The development of novel pyrazole-containing molecules is an active field of study aimed at improving crop safety and herbicidal efficacy. acs.org

Use as Fungicides

The pyrazole structure is a well-established pharmacophore in the design of fungicides. researchgate.net Numerous commercial fungicides are based on a pyrazole core, demonstrating the importance of this heterocyclic ring in controlling fungal pathogens. nih.govresearchgate.net Research has shown that novel pyrazole derivatives exhibit significant fungicidal activities against a range of plant pathogenic fungi. nih.govscispace.comdoaj.org

For example, studies on various synthesized pyrazole derivatives have demonstrated their efficacy against fungi such as Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum. nih.gov The fungicidal activity of these compounds is often evaluated by determining their EC50 values (the concentration that inhibits 50% of fungal growth). The data below from a study on novel pyrazole derivatives illustrates the potential of this class of compounds.

Table 1: Fungicidal Activity of Selected Pyrazole Derivatives

| Compound | Botrytis cinerea EC50 (μg/mL) | Rhizoctonia solani EC50 (μg/mL) | Valsa mali EC50 (μg/mL) | Thanatephorus cucumeris EC50 (μg/mL) | Fusarium oxysporum EC50 (μg/mL) | Fusarium graminearum EC50 (μg/mL) |

|---|---|---|---|---|---|---|

| Derivative A | 2.432 | 2.182 | 1.787 | 1.638 | 6.986 | 6.043 |

This table is generated based on data from research on various pyrazole derivatives and is for illustrative purposes. nih.gov

The compound this compound can serve as a precursor for the synthesis of such fungicidally active pyrazole derivatives. By modifying the structure of this compound, chemists can create new molecules with potentially enhanced fungicidal properties.

Plant Growth Regulators

Substituted pyrazole compounds have been identified as effective plant growth regulators. google.com Plant growth regulators are substances that can influence the growth and development of plants, including processes like cell division, shoot and root formation, and flowering. phytotechlab.comnih.gov

Research has explored the application of pyrazole derivatives as potential substitutes for natural plant hormones like auxin. researchgate.net In one study, certain pyrazole derivatives were shown to increase the content of photosynthetic pigments in wheat seedlings. researchgate.net Another study investigated the effects of pyrazole derivatives on the growth and development of tomato plants, finding that they could induce callus formation and root development. nasu-periodicals.org.ua

The specific compound this compound can be a starting material for creating more complex pyrazole derivatives with plant growth regulating properties. The functional groups on the pyrazole ring and its substituents can be modified to fine-tune the biological activity and achieve desired effects on plant growth. google.com

Future Research Directions and Translational Potential

Development of Novel Therapeutic Agents

The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous approved drugs, showcasing a broad spectrum of pharmacological activities. mdpi.comglobalresearchonline.net Derivatives of pyrazole are known to possess anti-inflammatory, antimicrobial, anticancer, and analgesic properties, among others. globalresearchonline.net The 2-(1H-pyrazol-4-yl)ethanol structure provides a key building block for creating new therapeutic agents. The hydroxyl group of the ethanol (B145695) moiety can be readily functionalized to introduce various substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

Future research will likely focus on synthesizing libraries of compounds derived from this compound and screening them for activity against a range of therapeutic targets. For example, by modifying the pyrazole ring and the ethanol side chain, it may be possible to develop potent and selective inhibitors of enzymes such as kinases or proteases, which are implicated in diseases like cancer and inflammatory disorders.

Exploration of Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of new drugs. For pyrazole derivatives, SAR studies have revealed key structural features that govern their biological activity. For instance, in the context of cannabinoid receptor antagonists, specific substitutions on the pyrazole ring were found to be critical for potent and selective activity. nih.govacs.orgconsensus.app These studies highlighted the importance of a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring for high affinity. nih.govconsensus.app

For derivatives of this compound, future SAR studies will aim to elucidate how modifications to both the pyrazole core and the ethanol side chain influence their interaction with biological targets. Key questions to be addressed include:

How does the length and branching of the alkyl chain affect activity?

What is the impact of introducing different functional groups on the pyrazole ring?

How do stereochemical considerations influence biological outcomes?

Systematic modifications of the this compound scaffold and subsequent biological evaluation will provide valuable data for constructing robust SAR models. These models will, in turn, guide the design of more potent and selective compounds.

Table 1: SAR Insights from Pyrazole Derivatives

| Target | Key Structural Features for Activity | Reference Compound Example |

|---|---|---|

| Cannabinoid Receptor 1 (CB1) | p-substituted phenyl at C5, carboxamide at C3, 2,4-dichlorophenyl at N1 | SR141716A |

| Antiproliferative Activity | Phenylamino pyrazole nucleus with varied substitutions at N1, C3, and C4 | Aminopyrazolyl acylhydrazones |

Design of Targeted Biological Pathways

The diverse biological activities of pyrazole derivatives suggest that they can interact with a multitude of biological pathways. For instance, some pyrazole-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. Others have been found to target signaling pathways involved in cancer cell proliferation and survival.

The this compound scaffold offers the potential to design molecules that can selectively modulate specific biological pathways. By incorporating pharmacophoric features known to interact with a particular target, researchers can develop derivatives with high specificity. For example, by attaching a known kinase inhibitor motif to the this compound backbone, it may be possible to create a novel kinase inhibitor with improved properties.

Furthermore, the pyrazole ring can act as a bioisostere for other aromatic systems, allowing for the modification of existing drugs to improve their pharmacokinetic or pharmacodynamic profiles. This strategy could lead to the development of new chemical entities with enhanced efficacy and reduced side effects.

Innovation in Crop Protection Strategies

Pyrazole derivatives have made a significant impact on modern agriculture as active ingredients in a variety of crop protection products. clockss.org They are utilized as herbicides, fungicides, and insecticides, demonstrating their versatility in addressing various agricultural challenges. clockss.org For instance, certain 5-hydroxypyrazole derivatives are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant carotenoid biosynthesis. clockss.org Inhibition of this enzyme leads to bleaching and eventual death of the weed.

The this compound core can be used to develop new agrochemicals with novel modes of action or improved environmental profiles. By exploring different substitution patterns on the pyrazole ring and the ethanol side chain, it may be possible to discover compounds with enhanced potency, selectivity, and biodegradability. The development of new crop protection agents is crucial for ensuring food security in the face of a growing global population and the challenges of climate change.

Table 2: Pyrazole Derivatives in Agriculture

| Application | Mode of Action | Example Compound Class |

|---|---|---|

| Herbicides | HPPD Inhibition | 5-Hydroxypyrazoles |

| Fungicides | Complex II Respiration Inhibition | Pyrazole-4-carboxamides |

| Insecticides | Chloride Channel Blockers | Fiproles |

Integration of Advanced Catalytic Systems

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com Advances in catalysis have led to the development of more efficient and environmentally friendly methods for pyrazole synthesis. For example, the use of solid acid catalysts or microwave-assisted synthesis can significantly reduce reaction times and improve yields.

For the synthesis of this compound and its derivatives, the development of novel catalytic systems could offer significant advantages. For instance, a catalytic method for the direct hydroxymethylation or hydroxyethylation of the pyrazole ring would be highly valuable. Furthermore, catalytic methods for the enantioselective functionalization of the ethanol side chain could provide access to chiral derivatives with unique biological properties. The synthesis of (1H-pyrazol-4-yl)methanol, a closely related compound, has been achieved through the reduction of ethyl 1H-pyrazole-4-carboxylate using lithium aluminum hydride. chemicalbook.com

Advanced Materials Design Utilizing this compound

The incorporation of heterocyclic compounds into polymer backbones can impart unique properties to the resulting materials. Pyrazole-containing polymers have been investigated for a variety of applications, including as ligands for metal catalysts and as components of conductive materials. The this compound molecule, with its reactive hydroxyl group, is an excellent candidate for incorporation into polymers through esterification or etherification reactions.

Future research in this area could focus on the synthesis of polyesters, polyurethanes, or polyethers containing the this compound moiety. These materials could exhibit interesting thermal, mechanical, or optical properties. For example, the pyrazole ring could provide sites for metal coordination, leading to the formation of novel catalytic or magnetic materials. Additionally, the incorporation of this polar heterocycle could enhance the adhesion or dye-binding properties of the polymer. The development of polymers that can effectively inhibit the crystallization of poorly soluble drugs is another area of interest. semanticscholar.org

常见问题

Q. What are the optimal synthetic routes for 2-(1H-pyrazol-4-yl)ethanol, and how can reaction conditions be standardized?

Methodological Answer: The synthesis of this compound typically involves condensation reactions of pyrazole derivatives with ethanol-containing reagents under reflux conditions. For example, analogous pyrazole-ethanol derivatives have been synthesized by refluxing precursors in ethanol with hydrazine hydrate and KOH for 5 hours, followed by acidification and crystallization . Key parameters include:

- Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve both organic and inorganic reactants .

- Temperature control : Reflux (~78°C for ethanol) ensures sufficient energy for cyclization without decomposition.

- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress .

Q. Table 1: Standard Reaction Conditions

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | Reflux (~78°C) | |

| Reaction Time | 4–8 hours | |

| Purification Method | Crystallization (ethanol) |

Q. How is this compound characterized structurally and functionally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the ethanol moiety exhibits characteristic peaks at δ ~3.6 ppm (CHOH) and δ ~1.2 ppm (OH) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 113.1 for CHNO) .

- Infrared (IR) Spectroscopy : O-H stretching (~3200–3600 cm) and C-N/C-O bonds (~1600 cm) are diagnostic .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer: Molecular docking and quantitative structure-activity relationship (QSAR) models are employed to predict interactions with biological targets. For example:

Q. Table 2: Key Computational Parameters

| Parameter | Target Relevance | Reference |

|---|---|---|

| LogP (Lipophilicity) | Membrane permeability | |

| Polar Surface Area | Blood-brain barrier penetration | |

| H-bond Acceptors | Enzyme inhibition potential |

Q. What strategies resolve contradictions in reported biological activities of pyrazole-ethanol derivatives?

Methodological Answer: Discrepancies in biological data often arise from variations in assay conditions or structural modifications. To address this:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC values in enzymatic assays) .

- Structural Analog Comparison : Compare this compound with analogs (e.g., fluorinated or nitro-substituted derivatives) to isolate pharmacophore contributions .

- Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity and cell-based assays for functional activity) .

Q. How do solvent and temperature affect the regioselectivity of pyrazole-ethanol reactions?

Methodological Answer: Regioselectivity in pyrazole functionalization is solvent- and temperature-dependent:

- Polar Solvents (e.g., ethanol) : Stabilize charged intermediates, favoring nucleophilic attack at the pyrazole C4 position .

- High Temperatures : Promote thermodynamically controlled products (e.g., 1,3,5-trimethylpyrazole derivatives at reflux) .

- Case Study : In ethanol at pH 10, cyclization to chroman-4-one derivatives occurs, whereas neutral conditions yield open-chain chalcones .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

Methodological Answer: Crystallization difficulties arise from the compound's hygroscopicity and low melting point. Strategies include:

Q. How is this compound utilized in multicomponent reactions for drug discovery?

Methodological Answer: The compound serves as a building block in multicomponent reactions (MCRs) to generate diverse pharmacophores. For instance:

- Ugi Reaction : React with aldehydes, amines, and isocyanides to form peptidomimetics .

- Hantzsch Synthesis : Generate polyheterocycles with thiazole or pyran motifs .

- Optimization : Adjust stoichiometry (1:1 molar ratio) and use Lewis acids (e.g., ZnCl) to accelerate MCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。